molecular formula C18H23ClN5O7PS B1194650 Pradefovir Mesylate CAS No. 625095-61-6

Pradefovir Mesylate

Numéro de catalogue B1194650
Numéro CAS: 625095-61-6
Poids moléculaire: 519.9 g/mol
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pradefovir Mesylate, also known as MB-06886, Hepavir B, and remofovir mesylate, is an orally administered small molecule compound . It belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir (Hepsera) is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . Pradefovir Mesylate was designed to specifically target the liver and reduce risks to external tissue, especially the kidneys, while improving results of adefovir .


Synthesis Analysis

Pradefovir Mesylate is a prodrug of adefovir . It is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . The conversion of Pradefovir to 9- (2-phosphonylmethoxyethyl)adenine (PMEA) in human liver microsomes has a Km of 60 μM .


Molecular Structure Analysis

The molecular formula of Pradefovir Mesylate is C18H23ClN5O7PS . Its average mass is 519.896 Da and its monoisotopic mass is 519.074433024 Da .


Chemical Reactions Analysis

Pradefovir Mesylate is metabolically activated to 9- (2-phosphonylmethoxyethyl)adenine (PMEA) by CYP3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .


Physical And Chemical Properties Analysis

The molecular formula of Pradefovir Mesylate is C18H23ClN5O7PS . Its average mass is 519.896 Da and its monoisotopic mass is 519.074433024 Da .

Applications De Recherche Scientifique

  • Safety, Efficacy, and Pharmacokinetics : Pradefovir Mesylate has been shown to offer higher antiviral activity with reduced systemic toxicities compared to other drugs. It demonstrates a decline in HBV DNA levels superior to Tenofovir Disoproxil Fumarate at higher doses. Recommended doses for chronic hepatitis B treatment range from 30-60 mg (Zhang et al., 2019).

  • Comparative Efficacy : A study comparing Pradefovir Mesylate with Tenofovir Disoproxil Fumarate found comparable reductions in HBV DNA levels between the drugs. However, higher doses of Pradefovir were associated with a higher rate of Hepatitis B e-antigen loss (Gao et al., 2021).

  • Liver-targeted Prodrug : Pradefovir Mesylate is a liver-targeted prodrug of Adefovir, enhancing liver levels of the active metabolite and decreasing kidney exposure, thereby potentially reducing renal toxicity (Reddy et al., 2008).

  • Pharmacokinetic and Pharmacodynamic Study : A study evaluating the pharmacokinetics and dynamics of Pradefovir in HBV patients demonstrated its safety and effectiveness as a treatment option, with minimal adverse effects (Xiao et al., 2016).

  • Pharmacogenetics of Single Ascending Dose : Investigating the pharmacokinetics and pharmacogenetics of single ascending doses of Pradefovir, this study found it to be well-tolerated with potential variable rates of adverse events linked to specific genetic polymorphisms (Ding et al., 2017).

  • Metabolic Activation and Potential as an Inhibitor or Inducer : Research on the metabolic activation of Pradefovir by CYP3A4 showed that it is neither a direct inhibitor nor an inducer of various cytochrome P450 enzymes, indicating a favorable metabolic profile (Lin et al., 2006).

Safety And Hazards

Pradefovir Mesylate is well tolerated at daily oral doses of 5, 10, 20, and 30 mg per day . The safety of Pradefovir Mesylate 30 mg was found to be comparable to adefovir at the registered dose .

Orientations Futures

Pradefovir Mesylate is undergoing phase II development for the treatment of chronic hepatitis B . It has demonstrated potent preclinical and clinical anti-HBV activity .

Propriétés

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQUAHHUSMJUFV-HZPZRMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN5O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211558
Record name Pradefovir Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. In this way, it allows for increased Hepsera concentrations selectively in the liver.
Record name Pradefovir mesylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pradefovir Mesylate

CAS RN

625095-61-6
Record name 9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625095-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pradefovir Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradefovir mesylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradefovir Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRADEFOVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5204ZSIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
62
Citations
LA Sorbera, N Serradell, J Bolos - Drugs of the Future, 2007 - access.portico.org
… Pradefovir Mesylate (USAN) MB-06866 … and antiviral activity of pradefovir mesylate in patients with chronic hepatitis B virus infection: 48-Week analysis of a phase …
Number of citations: 12 access.portico.org
KR Reddy, MC Matelich, BG Ugarkar… - Journal of medicinal …, 2008 - ACS Publications
Adefovir dipivoxil, a marketed drug for the treatment of hepatitis B, is dosed at submaximally efficacious doses because of renal toxicity. In an effort to improve the therapeutic index of …
Number of citations: 115 pubs.acs.org
H Zhang, M Wu, X Zhu, C Li, X Li, W Jin, D Zhang… - Antiviral Research, 2020 - Elsevier
Background & aims Pradefovir is a liver targeted novel prodrug of adefovir (PMEA) developed to provide higher antiviral activity with reduced systemic toxicities. This study evaluated …
Number of citations: 14 www.sciencedirect.com
C Lin, C Fang, S Benetton, G Xu… - Antimicrobial agents and …, 2006 - Am Soc Microbiol
… Rats were fasted overnight and given 30 mg/kg of [ 14 C]pradefovir mesylate by oral gavage. Blood samples were simultaneously collected from the portal vein and systemic vein …
Number of citations: 30 journals.asm.org
Y Gao, F Kong, X Song, J Shang, L Yao… - Clinical Infectious …, 2022 - academic.oup.com
… However, pradefovir mesylate targets the liver and leads to a kidney-to-liver PMEA ratio of 1:20 after activation, which greatly reduces its nephrotoxicity. In HBV-infected transgenic …
Number of citations: 8 academic.oup.com
KS Lee, SG Lim, WL Chuang, SG Hwang… - Journal of …, 2006 - nckur.lib.ncku.edu.tw
… 題名: Safety, tolerability and antiviral activity of pradefovir mesylate in patients with chronic hepatitis B virus infection: 48-week analysis of a phase 2 study …
Number of citations: 24 nckur.lib.ncku.edu.tw
I Rec, P Mesylate, B Hepavir - Drugs of the Future, 2007
Number of citations: 0
Y Zhang, L Shen, Y Zhan, QQ Xiao… - Journal of …, 2016 - academic.oup.com
… The developed method was successfully applied to the pharmacokinetic study of following oral administration of single dose of pradefovir mesylate (10, 30, 60, 90 and 120 mg) and …
Number of citations: 3 academic.oup.com
Q Xiao, D Wang, W Yang, L Chen, Y Ding… - … of Chromatography B, 2016 - Elsevier
Pradefovir, a prodrug of PMEA, is under phase 2 clinical trial in China to evaluate its pharmacokinetic and pharmacodynamics after multiple-dose study, with adefovir dipivoxil and …
Number of citations: 9 www.sciencedirect.com
L Menéndez-Arias, M Álvarez, B Pacheco - Current opinion in virology, 2014 - Elsevier
Highlights • Five nucleoside inhibitors of HBV polymerase have been approved for clinical use. • HBV polymerase protein priming activity is inhibited by purine analogs. • Entecavir and …
Number of citations: 166 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.